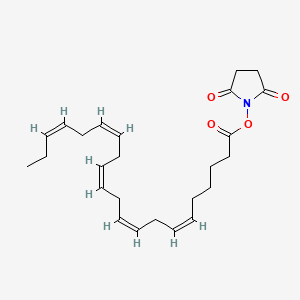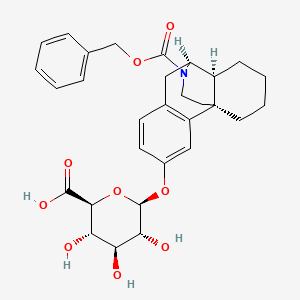
3-Deoxyglucosone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deoxyglucosone-13C6 is a stable isotope-labeled compound, specifically a derivative of 3-Deoxyglucosone. This compound is notable for its role as a glycating agent, which means it can react with proteins and other biomolecules to form advanced glycation end-products (AGEs). These AGEs are implicated in various diseases, including diabetes and its complications .
Preparation Methods
The synthesis of 3-Deoxyglucosone-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of 3-Deoxyglucosone. One common method for synthesizing such isotopically labeled compounds is through the acetylation of [13C6]-glucose using acetic anhydride and pyridine . This method ensures the incorporation of the carbon-13 isotopes into the glucose molecule, which is then converted into this compound through a series of chemical reactions.
Chemical Reactions Analysis
3-Deoxyglucosone-13C6 undergoes several types of chemical reactions, primarily due to its reactive dicarbonyl structure. These reactions include:
Oxidation: this compound can be oxidized to form various AGEs.
Reduction: It can be reduced under specific conditions, although this is less common.
Glycation: This is the most significant reaction, where this compound reacts with proteins to form AGEs.
Common reagents used in these reactions include reducing sugars and primary amino groups in biomolecules. The major products formed from these reactions are AGEs, which can lead to structural and functional alterations in proteins .
Scientific Research Applications
3-Deoxyglucosone-13C6 has several scientific research applications:
Chemistry: It is used as a reference material in studies involving glycation and AGE formation.
Biology: Researchers use it to study the effects of glycation on proteins and other biomolecules.
Medicine: It is used to investigate the role of AGEs in diseases such as diabetes, atherosclerosis, and Alzheimer’s disease.
Industry: It is employed in the development of diagnostic tools and therapeutic agents targeting AGEs
Mechanism of Action
The primary mechanism by which 3-Deoxyglucosone-13C6 exerts its effects is through glycation. This process involves the non-enzymatic reaction between the compound and proteins, leading to the formation of AGEs. These AGEs can cause oxidative stress and structural alterations in proteins, compromising their normal function. For example, this compound can interfere with insulin signaling and attenuate insulin action on glucose-induced glucagon-like peptide-1 secretion .
Comparison with Similar Compounds
3-Deoxyglucosone-13C6 is similar to other glycating agents such as methylglyoxal. Both compounds are potent precursors of AGEs and contribute significantly to AGE formation. this compound is unique due to its specific isotopic labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions .
Similar compounds include:
Methylglyoxal: Another potent glycating agent involved in AGE formation.
1-(1’-Pyrrolidinyl)-2-propanone: Formed through retro-aldol reactions of Amadori compounds.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
168.10 g/mol |
IUPAC Name |
(5S,6R)-2,5-dihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
UHPMJDGOAZMIID-ICHFKKNJSA-N |
Isomeric SMILES |
[13CH2]1[13C@@H]([13C@H](O[13CH]([13C]1=O)O)[13CH2]O)O |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



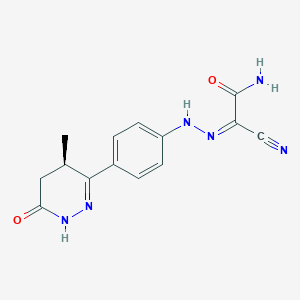
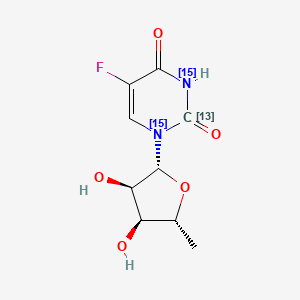

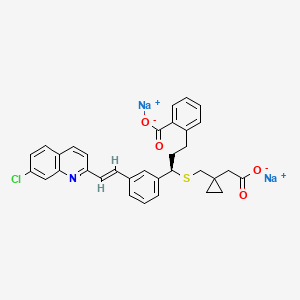
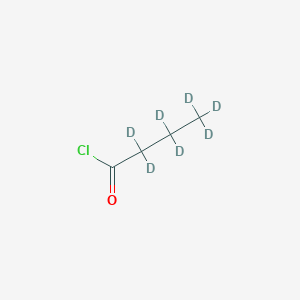
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
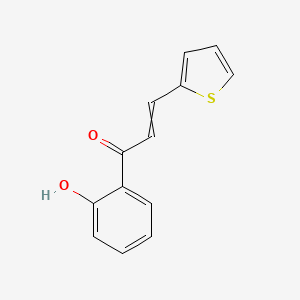
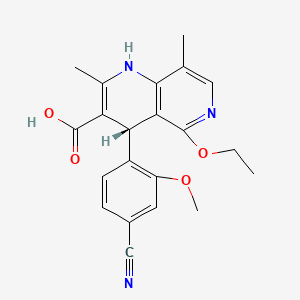
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
